![molecular formula C10H10BrFO2 B1418789 Ethyl 2-(4-bromo-2-fluorophenyl)acetate CAS No. 924312-09-4](/img/structure/B1418789.png)
Ethyl 2-(4-bromo-2-fluorophenyl)acetate
Overview
Description
Ethyl 2-(4-bromo-2-fluorophenyl)acetate is a chemical compound with the molecular formula C10H10BrFO2 It is an ester derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromo-2-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-fluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 2-(4-bromo-2-fluorophenyl)ethanol.
Oxidation: Formation of 4-bromo-2-fluorophenylacetic acid.
Scientific Research Applications
Synthetic Organic Chemistry
Key Intermediate in Synthesis:
Ethyl 2-(4-bromo-2-fluorophenyl)acetate serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows chemists to construct intricate structures efficiently, which is essential for developing new compounds in pharmaceuticals and agrochemicals.
Case Study:
A study demonstrated its use in the synthesis of various derivatives that exhibit enhanced biological activity. The compound's ability to undergo nucleophilic substitutions makes it a valuable building block in the creation of more complex molecules .
Medicinal Chemistry
Drug Development:
The compound plays a vital role in the development of new therapeutic agents. Its structural features contribute to improved biological activity and specificity, which are critical for effective drug design.
Example Applications:
- Anticancer Agents: this compound has been explored as a precursor for synthesizing anticancer agents. Its derivatives have shown promising results in inhibiting tumor growth in preclinical studies.
- Antimicrobial Compounds: Research has highlighted its potential in developing new antibiotics by modifying its structure to enhance efficacy against resistant strains .
Material Science
Specialty Polymers and Coatings:
In material science, this compound is utilized to formulate specialty polymers and coatings that exhibit unique properties such as improved durability and resistance to environmental factors.
Application Example:
The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it suitable for advanced material applications .
Fluorine Chemistry
Enhanced Lipophilicity:
The presence of fluorine in the compound significantly enhances its lipophilicity, making it useful for designing imaging agents and diagnostic applications in medical research.
Research Insights:
Studies have indicated that fluorinated compounds often exhibit improved pharmacokinetic profiles, leading to better bioavailability of drugs designed from this compound derivatives .
Biochemical Research
Enzyme Interactions and Metabolic Pathways:
Researchers utilize this compound to explore enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological processes and potential therapeutic targets.
Case Studies:
- Metabolic Studies: The compound has been employed to study the metabolic pathways involving fluorinated compounds, providing insights into their biological behavior and interactions within living organisms.
- Enzyme Inhibition Assays: this compound has been tested as an inhibitor for specific enzymes, revealing its potential as a lead compound for developing enzyme inhibitors .
Summary Table of Applications
Application Area | Description | Example Use Cases |
---|---|---|
Synthetic Organic Chemistry | Key intermediate for complex molecule synthesis | Drug synthesis, agrochemical development |
Medicinal Chemistry | Development of new therapeutic agents | Anticancer drugs, antimicrobial compounds |
Material Science | Formulation of specialty polymers and coatings | Enhanced thermal stability, mechanical strength |
Fluorine Chemistry | Design of imaging agents with improved pharmacokinetics | Diagnostic applications |
Biochemical Research | Study of enzyme interactions and metabolic pathways | Enzyme inhibition assays, metabolic studies |
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromo-2-fluorophenyl)acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, it has been studied as an inhibitor of carbonic anhydrase II, which plays a role in various physiological processes . The compound’s bromine and fluorine substituents contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Ethyl 2-(4-bromo-2-fluorophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-bromo-2-(4-fluorophenyl)acetate: Similar structure but different substitution pattern.
Ethyl 2-(4-chloro-2-fluorophenyl)acetate: Chlorine substitution instead of bromine.
Ethyl 2-(4-bromo-2-methylphenyl)acetate: Methyl substitution instead of fluorine.
Biological Activity
Ethyl 2-(4-bromo-2-fluorophenyl)acetate is an organic compound notable for its unique structural characteristics, particularly the presence of bromine and fluorine substituents on the aromatic ring. This compound has garnered interest in various fields, including medicinal chemistry and biochemical research, due to its potential biological activities.
- Molecular Formula : C10H10BrF O2
- Molecular Weight : Approximately 261.09 g/mol
- CAS Number : 924312-09-4
The compound's structure is critical in determining its interactions with biological systems, influencing properties such as lipophilicity and metabolic stability, which are essential for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and modulate biological pathways. Although detailed mechanisms are not fully elucidated, preliminary studies suggest that the compound may alter biochemical pathways, potentially leading to therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with similar structural features often serve as enzyme inhibitors. This compound has been evaluated for its potential inhibitory effects on various enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds can significantly enhance the potency of enzyme inhibitors compared to their non-fluorinated analogs .
Receptor Binding
The compound's structural similarity to biologically active molecules positions it as a candidate for receptor binding studies. It is hypothesized that the bromine and fluorine atoms may influence the compound's affinity for certain receptors, which could be beneficial in developing drugs targeting specific physiological processes .
Case Studies
-
Study on Lipophilicity and Metabolic Stability :
- A comparative analysis was conducted on this compound and its analogs, highlighting that fluorinated compounds generally exhibit enhanced lipophilicity and metabolic stability. This property is crucial for improving bioavailability in drug formulations.
- Potential Therapeutic Applications :
Comparative Analysis with Analogous Compounds
Compound Name | Structural Features | Biological Activity | Notes |
---|---|---|---|
This compound | Bromine and Fluorine substituents | Potential enzyme inhibitor | Enhances lipophilicity |
Ethyl 2-(4-chloro-3-fluorophenyl)acetate | Chlorine instead of Bromine | Moderate activity | Lower binding affinity |
Ethyl 2-(4-bromo-3-chlorophenyl)acetate | Bromine and Chlorine substituents | Variable activity | Unique reactivity profile |
This table illustrates how variations in halogen substitution can influence biological activity, indicating that this compound may possess unique therapeutic potentials.
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIAJPLUTCZXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672277 | |
Record name | Ethyl (4-bromo-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924312-09-4 | |
Record name | Ethyl (4-bromo-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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